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molecular formula C10H7F3O B1354380 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol CAS No. 173546-21-9

3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Cat. No. B1354380
M. Wt: 200.16 g/mol
InChI Key: VEEPNQSOSPXYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06306880B1

Procedure details

In 50 ml of diethylamine were dissolved 5.0 g (22 mmol) of 4-bromo-α,α,α-trifluorotoluene and 1.25 g (22 mmol) of propargyl alcohol, and 80 mg (0.11 mmol) of bis(triphenylphosphine)palladium (II) chloride and 40 mg (0.22 mmol) of copper (I) iodide were added to the solution, followed by stirring of the resulting mixture at 50° C. for 35 minutes. To the mixture were added 40 mg (0.06 mmol) of bis(triphenylphosphine)palladium (II) chloride, and the resulting mixture was stirred for a further 35 minutes. After the mixture was dried, the crude product obtained by evaporation of the solvent was subjected to column chromatography using 50 g of silica gel and eluted with a mixed solvent of ethyl acetate-hexane (3:17) to obtain 2.21 g (yield: 50%) of the title compound as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
80 mg
Type
catalyst
Reaction Step One
Name
copper (I) iodide
Quantity
40 mg
Type
catalyst
Reaction Step One
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
40 mg
Type
catalyst
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.[CH2:12]([OH:15])[C:13]#[CH:14]>C(NCC)C.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.[Cu]I>[F:9][C:8]([F:11])([F:10])[C:5]1[CH:6]=[CH:7][C:2]([C:14]#[C:13][CH2:12][OH:15])=[CH:3][CH:4]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(F)(F)F
Name
Quantity
1.25 g
Type
reactant
Smiles
C(C#C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)NCC
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
80 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
Name
copper (I) iodide
Quantity
40 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
40 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
by stirring of the resulting mixture at 50° C. for 35 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to the solution
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for a further 35 minutes
Duration
35 min
CUSTOM
Type
CUSTOM
Details
After the mixture was dried
CUSTOM
Type
CUSTOM
Details
the crude product obtained by evaporation of the solvent
WASH
Type
WASH
Details
eluted with a mixed solvent of ethyl acetate-hexane (3:17)

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C#CCO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.21 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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